5-Fluoro-2-(3-phenylpropoxy)aniline
Overview
Description
5-Fluoro-2-(3-phenylpropoxy)aniline: is a chemical compound with the molecular formula C15H16FNO and a molecular weight of 245.3 g/mol . It is primarily used in proteomics research and is known for its specific structural properties, which include a fluorine atom, a phenylpropoxy group, and an aniline moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(3-phenylpropoxy)aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction , which is widely applied in forming carbon–carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-(3-phenylpropoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-(3-phenylpropoxy)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations .
Biology: In biological research, this compound is used in proteomics to study protein interactions and functions. Its specific binding properties make it useful in identifying and characterizing proteins .
Medicine: While not directly used as a therapeutic agent, this compound can be used in medicinal chemistry to develop new drugs. Its structural features can be modified to create compounds with potential pharmacological activities .
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets. The fluorine atom and phenylpropoxy group contribute to its binding affinity and specificity. The compound can interact with proteins, enzymes, and other biomolecules, affecting their function and activity .
Molecular Targets and Pathways:
Proteins: The compound can bind to specific proteins, altering their structure and function.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways.
Receptors: The compound can interact with receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
2-Fluoroaniline: Similar structure but lacks the phenylpropoxy group.
3-Phenylpropoxybenzene: Similar structure but lacks the fluorine atom and aniline moiety.
4-Fluoro-2-(3-phenylpropoxy)aniline: Similar structure but with the fluorine atom at a different position.
Uniqueness: 5-Fluoro-2-(3-phenylpropoxy)aniline is unique due to the combination of its fluorine atom, phenylpropoxy group, and aniline moiety. This combination imparts specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
5-fluoro-2-(3-phenylpropoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-13-8-9-15(14(17)11-13)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPDRGHGPLSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281114 | |
Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946716-75-2 | |
Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946716-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(3-phenylpropoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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